

Physical properties of trans-1,3-Cyclohexanedicarboxylic acid

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Compound of Interest

Compound Name: 1,3-Cyclohexanedicarboxylic acid

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An In-depth Technical Guide on the Physical Properties of trans-**1,3-Cyclohexanedicarboxylic Acid**

This technical guide provides a comprehensive overview of the core physical properties of trans-1,3-Cyclohexanedicarboxylic acid, tailored for researchers, scientists, and professionals in drug development. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a logical workflow for property determination.

Compound Overview

trans-**1,3-Cyclohexanedicarboxylic acid** (CAS RN: 2305-30-8) is an alicyclic dicarboxylic acid with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol .[1] The "trans" configuration indicates that the two carboxyl groups are situated on opposite sides of the cyclohexane ring. This stereochemistry imparts greater molecular symmetry and promotes a stable chair conformation, which influences its physical properties such as a higher melting point and lower solubility compared to its cis isomer.[1] This compound serves as a valuable building block in the synthesis of polyesters, polyamides, and as an organic linker in the construction of Metal-Organic Frameworks (MOFs).[1]

Physical Properties

The key physical properties of trans-**1,3-Cyclohexanedicarboxylic acid** are summarized in the table below. These values represent a compilation of reported data, with some variation



possible due to experimental conditions.

Property	Value	Source
Molecular Formula	C8H12O4	[2][3]
Molecular Weight	172.18 g/mol	[1][4]
Melting Point	147-151 °C	[2][3]
Boiling Point	332.4 ± 25.0 °C (Predicted)	[2][3]
Density	1.314 ± 0.06 g/cm ³ (Predicted)	[2][3]
рКаı	4.31 (at 19°C)	[5]
pKa ₂	5.73 (at 19°C)	[5]
Solubility	Generally lower solubility in water compared to the cis isomer.[1]	[1]

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below. These protocols are standard procedures in organic chemistry and can be adapted for trans-1,3-Cyclohexanedicarboxylic acid.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer



Mortar and pestle

Procedure:

- Sample Preparation: A small amount of dry trans-**1,3-Cyclohexanedicarboxylic acid** is finely ground using a mortar and pestle. The open end of a capillary tube is pushed into the powder.[6]
- Packing the Sample: The sample is packed into the sealed end of the capillary tube by tapping the tube or by dropping it through a long glass tube. The packed sample should be 2-3 mm in height.[7]
- Measurement:
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated rapidly to obtain an approximate melting point.
 - A second, more careful determination is performed with a fresh sample. The temperature is raised quickly to about 15-20°C below the approximate melting point, and then the heating rate is slowed to 1-2°C per minute.[7]
 - The temperature at which the first liquid appears (T_1) and the temperature at which the entire sample becomes liquid (T_2) are recorded. The melting range is reported as T_1 - T_2 .

Solubility Determination

Solubility provides insights into the polarity and intermolecular forces of a compound. The "like dissolves like" principle is a useful guideline, where polar solutes dissolve in polar solvents and nonpolar solutes dissolve in nonpolar solvents.[8]

Apparatus:

- Test tubes and rack
- Spatula
- Graduated cylinders or pipettes



Vortex mixer (optional)

Solvents:

- Water (polar, protic)
- Diethyl ether (nonpolar)[9]
- 5% aqueous Sodium Hydroxide (NaOH) (basic)[9]
- 5% agueous Sodium Bicarbonate (NaHCO₃) (weakly basic)[9]
- 5% aqueous Hydrochloric Acid (HCl) (acidic)[9]

Procedure:

- Initial Solvent Screening:
 - Place approximately 25 mg of trans-1,3-Cyclohexanedicarboxylic acid into a small test tube.[9]
 - Add 0.75 mL of the chosen solvent (e.g., water) in small portions.
 - After each addition, vigorously shake or vortex the tube for 60 seconds.[8]
 - Observe if the solid dissolves completely. If it does, the compound is classified as soluble in that solvent.[8]
- Acid-Base Solubility:
 - Due to its carboxylic acid functional groups, trans-1,3-Cyclohexanedicarboxylic acid is expected to be insoluble in water but soluble in basic solutions like 5% NaOH and 5% NaHCO₃. This is because the base deprotonates the carboxylic acid to form a watersoluble carboxylate salt.[10]
 - To confirm, test the solubility in 5% NaOH and 5% NaHCO₃ solutions following the procedure in step 1. Effervescence (release of CO₂ gas) should be observed with NaHCO₃, indicating a sufficiently acidic compound.[10]

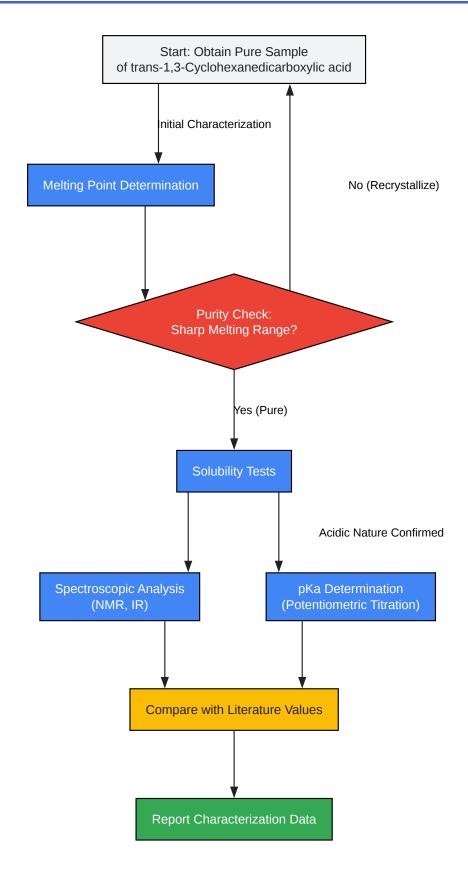


• The compound is not expected to be soluble in 5% HCl, as it is an acid itself.[10]

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for characterizing the physical properties of a solid organic compound like trans-1,3-Cyclohexanedicarboxylic acid.





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Caption: Workflow for Physical Property Characterization.



Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure of trans-1,3-Cyclohexanedicarboxylic acid.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.[11]
 - Studies have utilized proton-proton NMR J couplings (³JHH) to determine the populations of diaxial and diequatorial conformers in different solvents and ionization states.[12][13]
 For instance, in both water and DMSO, strong diequatorial preferences (>90%) were observed for the diacid and its salts.[12]
- Infrared (IR) Spectroscopy:
 - The IR spectrum is used to identify the functional groups present in the molecule.[11]
 - Key characteristic absorptions for a carboxylic acid include a very broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretch around 1700 cm⁻¹.
 [14]

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